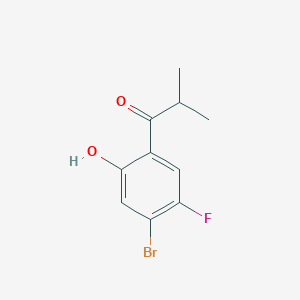

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as described in the first paper, where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides to yield tetraarylethanes and diaryl isochromanones . This suggests that a palladium-catalyzed reaction could potentially be used for the synthesis of the compound , given the presence of a bromo substituent that could facilitate such a reaction.

Molecular Structure Analysis

The third paper provides insights into the molecular structure analysis of a related compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, using chiroptical spectroscopy . Techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) were employed, along with density functional theory (DFT) calculations, to determine the absolute configuration of the molecule. These methods could similarly be applied to analyze the molecular structure of "1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one."

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the specific compound . However, the stereochemistry of nucleophilic addition reactions, as discussed in the second paper, could be relevant for understanding the reactivity of the ketone group in the compound . The Reformatsky reaction, for instance, could be a useful reaction to consider when synthesizing related beta-hydroxy esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. For example, the sixth paper discusses the crystal structure of a spiro compound with a fluorophenyl group, which could suggest that "1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one" may also exhibit interesting solid-state properties such as hydrogen bonding and pi-pi interactions . The fifth paper discusses the synthesis and effects of fluorinated ketones, which could provide insights into the reactivity and potential biological activity of the compound .

Aplicaciones Científicas De Investigación

Radiosynthesis Applications

The study by Rotteveel et al. (2017) explored the synthesis of radiolabeled compounds for developing positron emission tomography (PET) tracers. While the specific chemical of interest was not directly mentioned, the methodologies employed for radiosynthesis, including the use of fluorobenzene derivatives, provide a foundational approach that could be adapted for synthesizing radiolabeled versions of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one. Such applications are critical in medical imaging to trace biological pathways and disease markers within the body (Rotteveel et al., 2017).

Synthesis and Biological Activity

Lu et al. (2012) conducted a study on the synthesis, structures, and biological activity of nickel(II), zinc(II), and cobalt(II) complexes with hydroxy-rich Schiff bases derived from similar chemical structures. The research demonstrates the potential of structurally related compounds in generating significant biological activities, particularly in the realm of urease inhibition, which is crucial for developing treatments against Helicobacter pylori infections. This suggests that 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one could have similar applications in synthesizing complexes for biological and medicinal chemistry research (Lu et al., 2012).

Fluorescence Imaging and Sensing

Yoon et al. (2019) explored the unusual fluorescence of o-phenylazonaphthol derivatives, which share structural similarities with the compound of interest, particularly in terms of the bromo- and fluoro- substitutions on the aromatic ring. These compounds exhibited aggregation-induced emission (AIE) properties and were employed in two-photon cell imaging. The study highlights the potential of derivatives of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one in developing fluorescent probes for biological imaging and sensing applications, leveraging the unique optical properties conferred by its halogenated aromatic structure (Yoon et al., 2019).

Antimicrobial Research

Zhao et al. (2012) designed and synthesized triazole derivatives incorporating halogenated o-hydroxyphenyl groups, demonstrating potent antimicrobial activities against various pathogens. Given the structural resemblance and the presence of bromo- and fluoro- groups in 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one, this compound could serve as a precursor or model for developing new antimicrobial agents with enhanced efficacy and specificity. The study emphasizes the importance of halogenation in enhancing the biological activity of organic compounds, suggesting potential research applications of the chemical in the realm of antimicrobial drug development (Zhao et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-5(2)10(14)6-3-8(12)7(11)4-9(6)13/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDAGUXQAJNHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

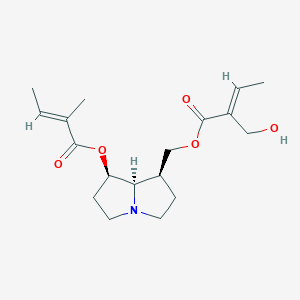

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)

![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)

![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)

![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)